N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of a dihydropyrimidinone ring, a piperidine ring, and a chromene carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Dihydropyrimidinone Ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed under acidic conditions.
Piperidine Ring Formation: The dihydropyrimidinone intermediate is then reacted with a suitable piperidine derivative, often through nucleophilic substitution or reductive amination.
Chromene Carboxamide Synthesis: The final step involves coupling the piperidine-dihydropyrimidinone intermediate with a chromene carboxylic acid derivative, typically using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the chromene moiety.
Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrimidinone or chromene rings.
Substitution: Nucleophilic substitution reactions can occur at various positions on the piperidine and chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes or signaling pathways involved in cancer cell proliferation.
Biological Studies: The compound can be used as a probe to study the function of various biological targets, such as enzymes or receptors.
Chemical Biology: It serves as a tool to elucidate the mechanisms of complex biological processes by modulating the activity of specific proteins.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical cellular pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of an enzyme, thereby blocking its activity.
Receptor Modulation: Acting as an agonist or antagonist at a receptor, altering signal transduction pathways.
Protein-Protein Interactions: Disrupting or stabilizing interactions between proteins, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(thiophen-3-yl)acetamide
- N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-(methylthio)nicotinamide
Uniqueness
Compared to similar compounds, N-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)-2-oxo-2H-chromene-3-carboxamide may offer unique advantages such as:
- Enhanced Biological Activity : Due to the specific arrangement of functional groups.
- Improved Selectivity : For certain molecular targets, reducing off-target effects.
- Better Pharmacokinetic Properties : Such as increased stability or bioavailability.
This compound’s unique structure and properties make it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-12-10-17(25)23-20(21-12)24-8-6-14(7-9-24)22-18(26)15-11-13-4-2-3-5-16(13)28-19(15)27/h2-5,10-11,14H,6-9H2,1H3,(H,22,26)(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBOPKOGAFKZJCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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